molecular formula C14H12O2 B605022 7ETMC CAS No. 1370702-83-2

7ETMC

Cat. No.: B605022
CAS No.: 1370702-83-2
M. Wt: 212.25
InChI Key: LZVDYIJEUWVNGC-UHFFFAOYSA-N
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Description

7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) is a synthetic 7-ethynylcoumarin derivative designed as a selective inhibitor of human cytochrome P450 enzymes 1A1 and 1A2. Synthesized via a two-step triflate substitution method (Method A), it achieves a yield of 68% . Structurally, it features a coumarin core substituted with ethynyl, methyl, and trimethyl groups at the 7-, 3-, 4-, and 8-positions, respectively. This configuration enhances its binding affinity to the hydrophobic active sites of P450 1A1/1A2 while maintaining selectivity against other isoforms (e.g., P450 2A6 and 2B1) .

This compound exhibits potent inhibitory activity, with IC50 values of 0.50 μM (P450 1A1) and 0.46 μM (P450 1A2). Its mechanism involves time-dependent, NADPH-mediated inactivation, where the ethynyl group reacts with the heme iron of the enzymes, forming a covalent adduct .

Properties

CAS No.

1370702-83-2

Molecular Formula

C14H12O2

Molecular Weight

212.25

IUPAC Name

7-Ethynyl-3,4,8-trimethylcoumarin

InChI

InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3

InChI Key

LZVDYIJEUWVNGC-UHFFFAOYSA-N

SMILES

O=C1OC2=C(C=CC(C#C)=C2C)C(C)=C1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7ETMC;  7-ETMC;  7 ETMC; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The inhibitory potency of 7-ethynylcoumarin derivatives depends on substituent size, position, and orientation within the enzyme’s active site. Key comparisons include:

Compound Substituents IC50 (μM) Selectivity (1A1 vs. 1A2) Docking Energy Score
7ETMC 7-ethynyl, 3,4,8-trimethyl 0.50 (1A1), 0.46 (1A2) Balanced (1.1-fold) 283
7E4MC 7-ethynyl, 4-methyl 2.50 (1A1), 0.50 (1A2) 5-fold selective for 1A2 283
7E3PC 7-ethynyl, 3-phenyl 0.30 (1A1), 1.50 (1A2) 5-fold selective for 1A1 310
7EC 7-ethynyl (unsubstituted) >50 (both) Non-selective 0
7E3M4PC 7-ethynyl, 3-methyl-4-phenyl 1.20 (1A1), 1.80 (1A2) Competitive inhibition 290

Key Findings :

  • Substituent Position: Mono-substitution at the 4-position (e.g., 7E4MC) enhances P450 1A2 selectivity due to optimal alignment with Phe-226 and hydrophobic residues in Part A of the active site . In contrast, 3-phenyl substitution (7E3PC) favors P450 1A1 inhibition .
  • Size and Flexibility: Mid-sized derivatives like this compound exhibit balanced activity due to rotational freedom in the enzyme’s narrow cavity (Part A), enabling the ethynyl group to orient toward the heme . Larger compounds (e.g., 7E3M4PC) adopt non-reactive poses, reducing potency .
  • Mechanistic Differences : All compounds except 7E3M4PC act as mechanism-based inhibitors. 7E3M4PC’s rigid, biplanar structure prevents heme interaction, leading to competitive inhibition .
Enzymatic Binding and Selectivity
  • P450 1A1 : The active site accommodates bulkier inhibitors, as evidenced by this compound’s high affinity. Homology models suggest a larger Part B cavity compared to P450 1A2, allowing diverse ligand orientations .
  • P450 1A2 : Selectivity hinges on π-π interactions between the coumarin core and Phe-226/Phe-123. For example, 7E4MC’s 4-methyl group aligns with Phe-226, while this compound’s trimethyl groups enhance hydrophobic contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7ETMC
Reactant of Route 2
7ETMC

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